6-tert-Butyl-4-chloro-m-cresol
Overview
Description
6-tert-Butyl-4-chloro-m-cresol is a chemical compound with the molecular formula C11H15ClO . It has a molecular weight of 198.68900 and a density of 1.087g/cm3 . The compound is also known by other names such as 2-tert-butyl-4-chloro-5-methylphenol .
Synthesis Analysis
The synthetic route of 6-tert-Butyl-4-chloro-m-cresol involves the use of 4-Chloro-3-meth and tert-Butanol . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of 6-tert-Butyl-4-chloro-m-cresol consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact mass is 198.08100 .Physical And Chemical Properties Analysis
6-tert-Butyl-4-chloro-m-cresol has a boiling point of 261.1ºC at 760mmHg . The flash point is 111.7ºC . The compound is stored at a condition of 2-8°C .Scientific Research Applications
Adductive Crystallization in Chemical Processing :
- tert-Butyl alcohol has been identified as an effective agent for separating p-cresol from its mixture with 2,6-xylenol through adductive crystallization, a technique beneficial in the chemical processing industry (Jadhav, Chivate, & Tavare, 1991).
Catalysis in Organic Synthesis :
- Novel mesoporous solid superacids have been developed for selective C-alkylation of m-cresol with tert-butanol, indicating the potential of these catalysts in organic synthesis (Yadav & Pathre, 2006).
Electrochemical Analysis :
- The electrochemical properties of 2,6-Di-tert-butyl-4-methylphenol (BHT) in transformer oil have been investigated, leading to the development of a new method for determining BHT content using differential pulse voltammetry (Zhou, Bing, Tao, & Song, 2012).
Process Optimization in Chemical Engineering :
- The optimization of process variables in batch alkylation of p-cresol with tert-butyl alcohol using ionic liquid catalyst has been achieved through response surface methodology, enhancing efficiency in chemical engineering processes (Elavarasan, Kondamudi, & Upadhyayula, 2009).
Pharmaceutical Applications :
- A short synthesis method for tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a major metabolite of the antiarthritic drug candidate S-2474, has been developed (Inagaki, Matsumoto, & Tsuri, 2003).
properties
IUPAC Name |
2-tert-butyl-4-chloro-5-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFFHOQPXOVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041455 | |
Record name | 2-tert-Butyl-4-chloro-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-chloro-m-cresol | |
CAS RN |
30894-16-7 | |
Record name | 6-tert-Butyl-4-chloro-m-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030894167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butyl-4-chloro-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-TERT-BUTYL-4-CHLORO-M-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2C49X67E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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